molecular formula C20H17ClN4O4S B2756844 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 886965-55-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2756844
CAS RN: 886965-55-5
M. Wt: 444.89
InChI Key: IMTJXWYRNFBZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O4S and its molecular weight is 444.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Several studies have focused on compounds with similar structures for their potential anticancer and anti-inflammatory properties. For instance, compounds derived from benzothiazole and pyridine moieties have been investigated for their COX-1/COX-2 inhibitory activities, displaying significant analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020). Similarly, new pyridine-linked thiazole derivatives have demonstrated promising antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020).

Enzyme Inhibition for Therapeutic Targets

Compounds incorporating thiazole and pyridine rings have been synthesized and evaluated for their ability to inhibit specific enzymes that are therapeutic targets. One study presented the synthesis of N-benzyl substituted acetamide derivatives, showing Src kinase inhibitory and anticancer activities, which are crucial for developing targeted cancer therapies (Asal Fallah-Tafti et al., 2011).

Material Science and Sensing Applications

The versatility of thiazole and pyridine derivatives extends beyond pharmacology into material science, where these compounds find applications as photosensitizers in dye-sensitized solar cells (DSSCs) and as fluorescent probes. Research indicates that some benzothiazolinone acetamide analogs have been synthesized and studied for their photovoltaic efficiency, demonstrating good light harvesting efficiency and potential for use in photo-voltaic cells (Y. Mary et al., 2020). Additionally, compounds with similar structures have been used as efficient fluorescent probes for mercury ion detection, showcasing their utility in environmental monitoring and sensor technologies (N. Shao et al., 2011).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c1-29-14-5-4-13(21)19-18(14)23-20(30-19)25(10-12-3-2-8-22-9-12)17(28)11-24-15(26)6-7-16(24)27/h2-5,8-9H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTJXWYRNFBZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide

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